
6,6-Dimethylheptan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Dimethylheptan-2-ol is an organic compound with the molecular formula C9H20O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a heptane chain, which also has two methyl groups attached to the sixth carbon. This compound is known for its use in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6,6-Dimethylheptan-2-ol can be synthesized through the reaction of 6-methyl-5-hepten-2-one with methylmagnesium chloride in a Grignard reaction, followed by hydrogenation . The Grignard reaction involves the formation of a carbon-carbon bond by reacting an organomagnesium halide with a carbonyl compound. The reaction conditions typically require anhydrous solvents and an inert atmosphere to prevent the reaction of the Grignard reagent with moisture.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of advanced catalytic hydrogenation techniques helps in achieving efficient conversion of intermediates to the final product.
Análisis De Reacciones Químicas
Types of Reactions
6,6-Dimethylheptan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alkanes.
Substitution: Produces alkyl halides or other substituted products.
Aplicaciones Científicas De Investigación
6,6-Dimethylheptan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of fragrances and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 6,6-Dimethylheptan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence enzyme activity, cellular signaling pathways, and other biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylheptan-2-ol: Similar structure but differs in the position of the methyl groups.
2-Heptanol: Lacks the additional methyl groups present in 6,6-Dimethylheptan-2-ol.
Uniqueness
This compound is unique due to the specific positioning of its methyl groups, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C9H20O |
|---|---|
Peso molecular |
144.25 g/mol |
Nombre IUPAC |
6,6-dimethylheptan-2-ol |
InChI |
InChI=1S/C9H20O/c1-8(10)6-5-7-9(2,3)4/h8,10H,5-7H2,1-4H3 |
Clave InChI |
UFAFXLWYHVXDTN-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


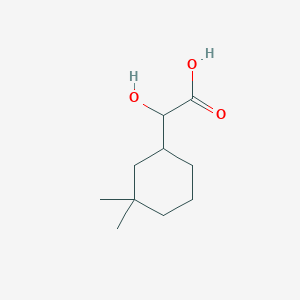


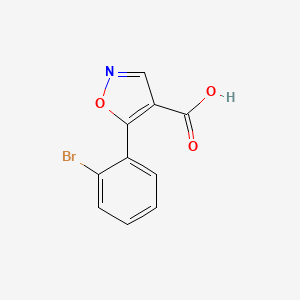
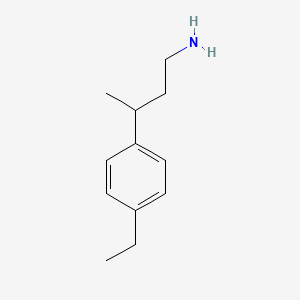
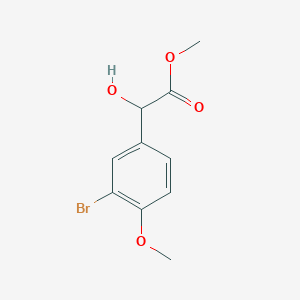

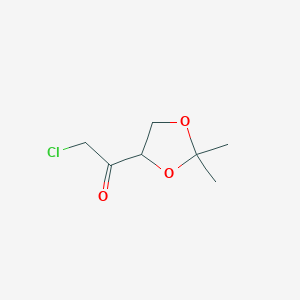
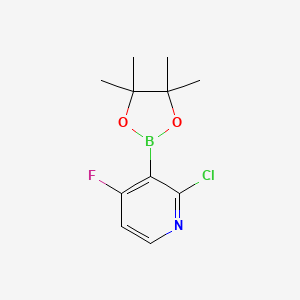
![2-[4-(Bromomethyl)phenoxy]-1,4-dichlorobenzene](/img/structure/B13609123.png)




